2-(2-Phenyl-1H-imidazol-1-yl)acetic acid
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Overview
Description
“2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” is a compound with the CAS Number: 842958-44-5 and a molecular weight of 202.21 . It is also known as an endogenous metabolite .
Synthesis Analysis
Imidazole, the core structure of this compound, was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives has been widely studied due to their broad range of chemical and biological properties .Molecular Structure Analysis
The molecular structure of “2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” consists of an imidazole ring attached to a phenyl group and an acetic acid group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
“2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” is a solid substance . It has a molecular weight of 202.21 . More specific physical and chemical properties are not available in the sources.Scientific Research Applications
Antiviral Research
Given the broad antiviral activities of imidazole derivatives, this compound could be part of research into new treatments for viral infections.
Each of these fields presents a unique application for “2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” and warrants detailed research and exploration. The potential therapeutic benefits across various medical conditions make it a compound of significant interest in scientific research .
Safety and Hazards
Future Directions
Imidazole and its derivatives have become important synthons in the development of new drugs . Given the broad range of biological activities exhibited by imidazole derivatives, “2-(2-Phenyl-1H-imidazol-1-yl)acetic acid” and similar compounds may have potential applications in various therapeutic areas .
properties
IUPAC Name |
2-(2-phenylimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDMXDZDPSAAPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389818 |
Source
|
Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenyl-1H-imidazol-1-yl)acetic acid | |
CAS RN |
842958-44-5 |
Source
|
Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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